molecular formula C16H12O6 B1682738 Tectorigenin CAS No. 548-77-6

Tectorigenin

Cat. No.: B1682738
CAS No.: 548-77-6
M. Wt: 300.26 g/mol
InChI Key: OBBCRPUNCUPUOS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tectorigenin primarily targets the Protein Kinase A Catalytic subunit α (PKACα) . This protein plays a crucial role in the regulation of glucose transporter 4 (GLUT4), which is closely related to the occurrence of insulin resistance .

Mode of Action

This compound interacts with its target, PKACα, to promote the expression of GLUT4 in skeletal muscle cells . This interaction enhances glucose uptake and insulin responsiveness, thereby improving insulin resistance .

Biochemical Pathways

This compound affects the AMP-activated protein kinase (AMPK)/myocyte enhancer factor 2 (MEF2) signaling pathway . The activation of this pathway by this compound leads to an increase in GLUT4 expression, enhancing glucose uptake and insulin responsiveness . Furthermore, this compound binding promotes the dissociation of PKACα from the regulatory subunits, leading to the activation of PKA/AMPK signaling .

Pharmacokinetics

Pharmacokinetic studies have shown that the main metabolic pathways for this compound in rats are glucuronidation, sulfation, demethylation, and methoxylation . This compound exhibits poor bioavailability, which is a significant factor affecting its pharmacological effects .

Result of Action

The molecular and cellular effects of this compound’s action include enhanced GLUT4 expression, increased glucose uptake, and improved insulin responsiveness in both normal and insulin-resistant skeletal muscle cells and tissues . These effects significantly ameliorate insulin resistance and hyperglycemia in type 2 diabetes mellitus (T2DM) mice .

Biochemical Analysis

Biochemical Properties

Tectorigenin interacts with several key enzymes, proteins, and other biomolecules. It has been found to regulate the function and expression of related genes and proteins, including up-regulating antioxidant enzymes . The pharmacological properties of this compound are related to the adiponectin receptor 1/2 (AdipoR1/2)-mediated activation of adenosine monophosphate-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR) pathways .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It can regulate diverse events involved in cell invasion, immortalization, cell cycle arrest, and cell apoptosis . These effects support its traditional application in the treatment of cancer and other diseases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It has been found to interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression . The main metabolic pathways in rats for this compound are glucuronidation, sulfation, demethylation, and methoxylation .

Temporal Effects in Laboratory Settings

This compound may exert certain cytotoxicity, which is related to the administration time and concentration

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. High doses of this compound effectively decreased the number of coughs, the number of inflammatory cells, and the levels of pro-inflammatory factors . More studies are needed to understand the threshold effects and any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in several metabolic pathways. The main metabolic pathways in rats for this compound are glucuronidation, sulfation, demethylation, and methoxylation . It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes:: Tectorigenin can be synthesized through chemical methods. its most common source is the dried flower of Pueraria lobata Benth. The exact synthetic routes may vary, but the isolation from natural sources remains prevalent.

Industrial Production:: While industrial-scale production methods are limited, researchers primarily rely on extraction from botanical sources. The isolation process involves purification and characterization.

Chemical Reactions Analysis

Reactivity:: Tectorigenin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions.

    Reduction: Reduction reactions modify its functional groups.

    Substitution: Substituents can be introduced or replaced.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products:: The specific products formed during these reactions depend on reaction conditions and reagents used.

Scientific Research Applications

Tectorigenin exhibits a wide range of pharmacological effects:

    Anticancer: It shows potential in cancer therapy.

    Antidiabetic: May have implications in diabetes management.

    Hepatoprotective: Protects liver cells.

    Anti-inflammatory: Reduces inflammation.

    Antioxidative: Acts as an antioxidant.

    Antimicrobial: Displays antimicrobial properties.

    Cardioprotective: Benefits heart health.

    Neuroprotective: May protect nerve cells.

Comparison with Similar Compounds

Tectorigenin’s uniqueness lies in its specific combination of properties. While there are related compounds, such as other isoflavones, this compound stands out due to its diverse effects.

Properties

IUPAC Name

5,7-dihydroxy-3-(4-hydroxyphenyl)-6-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-21-16-11(18)6-12-13(15(16)20)14(19)10(7-22-12)8-2-4-9(17)5-3-8/h2-7,17-18,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBCRPUNCUPUOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50203286
Record name Tectorigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548-77-6
Record name Tectorigenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=548-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tectorigenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tectorigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 548-77-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name TECTORIGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/855130H9CO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Tectorigenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042024
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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